8-(2-FLUOROPHENOXY)-7-ISOPENTYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-(2-FLUOROPHENOXY)-7-ISOPENTYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorophenoxy group, an isopentyl chain, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-FLUOROPHENOXY)-7-ISOPENTYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine core followed by the introduction of the fluorophenoxy and isopentyl groups. Common synthetic routes include:
Nucleophilic Substitution:
Alkylation: The isopentyl group can be introduced via alkylation reactions using isopentyl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-(2-FLUOROPHENOXY)-7-ISOPENTYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenated compounds, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
8-(2-FLUOROPHENOXY)-7-ISOPENTYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: Its properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 8-(2-FLUOROPHENOXY)-7-ISOPENTYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain enzymes or receptors, while the purine core can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **3-FLUORO-4-(1H-PYRROLO[2,3
4-(4-AMINO-2-FLUOROPHENOXY)-2-PYRIDINYLAMINE: Shares the fluorophenoxy group but has a different core structure.
Properties
IUPAC Name |
8-(2-fluorophenoxy)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-11(2)9-10-23-14-15(21(3)18(25)22(4)16(14)24)20-17(23)26-13-8-6-5-7-12(13)19/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQMWBURWCXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1OC3=CC=CC=C3F)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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